[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Overview
Description
“[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that belongs to the imidazopyridine group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Chemical Reactions Analysis
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Protein Kinase Inhibitors
Compounds with imidazo[4,5-b]pyridine structures have been synthesized and evaluated for their potential as protein kinase B/Akt inhibitors, which could be useful in cancer treatment due to their selective and orally bioavailable properties .
Antiproliferative Agents
Similar compounds have been synthesized and tested for antiproliferative activity against various human cancer cell lines, indicating potential use in cancer therapy .
Synthetic Methodologies
The imidazo[4,5-b]pyridine core is often obtained through cyclocondensation reactions, which could be applied in the synthesis of new pharmaceuticals or materials .
Antimicrobial Properties
Some imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features, suggesting possible applications in developing new antimicrobial agents .
Mechanism of Action
Target of Action
The primary targets of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine are IKK-ɛ and TBK1 . These proteins play a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
The compound interacts with its targets, IKK-ɛ and TBK1, through the process of phosphorylation . This interaction results in the activation of NF-kappaB, which then translocates to the nucleus and binds to specific sequences of DNA called response elements (RE). This binding to RE leads to the transcription of DNA into mRNA, which then produces proteins that can influence numerous cellular functions .
Biochemical Pathways
The activation of NF-kappaB by [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in immune and inflammatory responses, cellular growth and differentiation, and apoptosis . The downstream effects of these pathways can have significant impacts on disease conditions, including cancer, inflammation, autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
They are highly soluble in water and other polar solvents, which can impact their bioavailability . .
Result of Action
The result of the action of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is the modulation of various cellular functions through the activation of NF-kappaB . This can lead to changes in immune response, inflammation, cell growth and differentiation, and apoptosis . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active.
Future Directions
properties
IUPAC Name |
2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQQCOJFDWDMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1N=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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